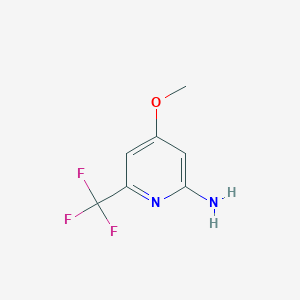

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine

概要

説明

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-methoxy-6-(trifluoromethyl)pyridine with an appropriate amine source under controlled conditions. One common method includes the use of acetamidine hydrochloride, sodium hydroxide, water, and dimethyl sulfoxide as solvents. The reaction is carried out at elevated temperatures, often around 130°C, for a duration of 24 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves extraction, drying, and distillation steps to isolate the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The amino and methoxy groups activate specific positions on the pyridine ring for nucleophilic attack. For example:

-

Amination and Alkylation : The amino group at position 2 facilitates regioselective substitution. In a study using structurally similar pyridinium derivatives, nucleophilic attack occurred preferentially at the C2 position when aliphatic amines were used, attributed to cation-π interactions between the pyridinium moiety and aromatic substituents .

-

Demethylation : The methoxy group can undergo demethylation under acidic conditions, forming a hydroxyl group. For instance, treatment with hydrobromic acid (HBr) at 110°C for 4 hours converts methoxy to hydroxyl .

Key Reaction Conditions:

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | HBr (48%), reflux, 4 hours | 74% | |

| Nucleophilic amination | Ammonia, 2-Me-THF, 150°C, 6 hours | 71.4% |

Cyclization and Heterocycle Formation

The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling cyclization reactions:

-

Pyridinium Salt Formation : Reaction with methanesulfonic anhydride and triethylamine in dichloromethane generates oxazoline[3,2-a]pyridinium intermediates, which undergo nucleophilic ring-opening to form substituted pyridones .

-

Pd-Catalyzed Coupling : Under hydrogenation conditions (5% Pd/C, 1.6 MPa H₂, 100°C), halogenated derivatives of trifluoromethylpyridines undergo dehalogenation to yield amino-substituted products .

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group deactivates the ring, directing electrophiles to the less hindered positions:

-

Chlorination : Thionyl chloride (SOCl₂) in 1,2-dichloroethane at 110°C selectively chlorinates the hydroxyl group in related compounds (e.g., 2-hydroxy-4-trifluoromethylpyridine) .

Chlorination Example:

| Substrate | Chlorine Source | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-hydroxy-4-trifluoromethylpyridine | SOCl₂ | 1,2-dichloroethane | 110°C | 4 hours | 85% |

Acid-Base Reactivity

The amino group (pKa ~4.5–5.0) and methoxy group (pKa ~10–11) influence solubility and reactivity:

-

Salt Formation : Protonation of the amino group with HCl in toluene yields hydrochloride salts (melting point: 218°C) .

-

Deprotonation : Treatment with strong bases (e.g., NaH) deprotonates the amino group, enabling alkylation or acylation .

Catalytic Hydrogenation

The trifluoromethyl group remains inert under hydrogenation conditions, enabling selective reduction of other functionalities:

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promising biological activities, making them candidates for drug development.

Antimycobacterial Activity

Research has indicated that derivatives of 2-amino-4-methoxy-6-(trifluoromethyl)pyridine exhibit significant activity against Mycobacterium tuberculosis. A study demonstrated the structure-activity relationship (SAR) of various compounds, revealing that modifications to the core structure can enhance efficacy and metabolic stability.

Case Study:

In a phenotypic screening against Mtb, compounds derived from this compound were tested for their ability to inhibit bacterial growth. One compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 mg/L against the Erdman strain, showing potential for further development as an antitubercular agent .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| Compound 1 | 1 | Active against Mtb |

| Compound 2 | 0.5 | Active against Mtb |

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that certain derivatives can inhibit pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases.

Agrochemical Applications

The trifluoromethyl group in the compound significantly enhances its herbicidal properties, making it useful in agrochemical formulations.

Herbicidal Activity

Trifluoromethylpyridine derivatives have been shown to possess high herbicidal activity against various grass species. The unique physicochemical properties imparted by fluorine contribute to their effectiveness as herbicides.

Case Study:

Fluazifop-butyl, a well-known herbicide containing a trifluoromethylpyridine moiety, has demonstrated exceptional efficacy in controlling grassy weeds in crops. The introduction of more than 20 new agrochemicals based on this structure highlights its importance in modern agriculture .

| Herbicide Name | Target Species | Efficacy |

|---|---|---|

| Fluazifop-butyl | Grassy weeds | High |

| Compound X | Various grasses | Moderate |

Synthesis and Industrial Applications

The synthesis of this compound involves several methods that optimize yield and purity, making it suitable for large-scale production.

Synthesis Techniques

Recent advancements have focused on improving synthetic routes to enhance efficiency and reduce by-products. For instance, a patented method involves reacting 2,6-dichloro-4-trifluoromethylpyridine with ammonia under controlled conditions to yield high-purity products .

Synthesis Process Overview:

- Starting Material: 2,6-dichloro-4-trifluoromethylpyridine

- Reagent: Ammonia

- Conditions: Use of hydrophilic ethers as solvents

- Outcome: High-purity this compound

作用機序

The mechanism of action of 2-Amino-4-methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- 2-Amino-4-(trifluoromethyl)pyridine

- 2-Amino-4-methoxy-5-(trifluoromethyl)pyridine

- 2-Amino-4-methoxy-6-(difluoromethyl)pyridine

Uniqueness

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

生物活性

2-Amino-4-methoxy-6-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and antiproliferative effects, as well as its structure-activity relationships (SARs).

Biological Activities

1. Anti-inflammatory Activity

Recent studies have indicated that pyridine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown effective inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, IC50 values for COX-1 and COX-2 inhibition were reported in related compounds, with some showing IC50 values as low as 0.04 μM against COX-2, comparable to the standard drug celecoxib .

Table 1: Inhibition of COX Enzymes by Pyridine Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

2. Antimicrobial Activity

Pyridine derivatives are also noted for their antimicrobial properties. The presence of functional groups such as amino and methoxy has been associated with enhanced antibacterial activities against a range of pathogens including Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications in the pyridine structure can significantly influence antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Compound C | E. coli | 32 |

| Compound D | S. aureus | 16 |

| This compound | TBD |

3. Antiproliferative Activity

The antiproliferative effects of pyridine derivatives have been extensively studied in various cancer cell lines. Structure-activity relationship analyses suggest that specific substitutions on the pyridine ring can enhance antiproliferative activity against cancer cells . For instance, compounds with electron-donating groups demonstrated increased potency against certain tumor types.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Compound E | HCT116 (Colon Cancer) | 0.64 |

| Compound F | MCF7 (Breast Cancer) | TBD |

| This compound | TBD |

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including compounds structurally similar to this compound. The study reported significant anti-inflammatory effects in animal models, with ED50 values comparable to established anti-inflammatory drugs like indomethacin . Additionally, these compounds were assessed for their ability to modulate cytokine production in response to inflammatory stimuli.

特性

IUPAC Name |

4-methoxy-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-4-2-5(7(8,9)10)12-6(11)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIWDWXWOPGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。